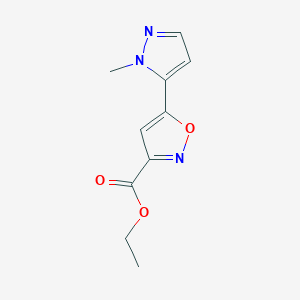
Ethyl 5-(1-Methyl-5-pyrazolyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708671 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708671 involves specific reaction conditions and reagents. The preparation methods typically include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product formation with [specific reagents and conditions].
Industrial Production Methods
Industrial production of MFCD32708671 is designed for large-scale synthesis. The methods are optimized for efficiency and yield, ensuring the compound’s availability for various applications. The process involves:
Large-scale reactors: Utilized for the initial and intermediate reactions.
Purification steps: Ensuring the compound’s purity and stability.
Quality control: Rigorous testing to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32708671 undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents to yield [specific products].
Substitution: Involvement in substitution reactions with [specific reagents].
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as [specific oxidizing agents].
Reducing agents: Including [specific reducing agents].
Catalysts: Used to facilitate the reactions under [specific conditions].
Major Products
The major products formed from these reactions are [specific products], which have significant implications in various applications.
Aplicaciones Científicas De Investigación
MFCD32708671 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in [specific chemical reactions].
Biology: Involved in [specific biological processes].
Medicine: Potential therapeutic applications in [specific medical conditions].
Industry: Utilized in the production of [specific industrial products].
Mecanismo De Acción
The mechanism of action of MFCD32708671 involves:
Molecular Targets: Interaction with [specific molecular targets].
Pathways: Involvement in [specific biochemical pathways].
Effects: Resulting in [specific effects] on the target molecules.
Conclusion
MFCD32708671 is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactions make it a valuable asset in research and development.
Propiedades
Fórmula molecular |
C10H11N3O3 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
ethyl 5-(2-methylpyrazol-3-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)7-6-9(16-12-7)8-4-5-11-13(8)2/h4-6H,3H2,1-2H3 |
Clave InChI |
CPLBNOJZRYSYDY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=CC=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,6-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13698032.png)
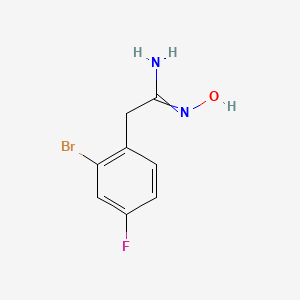

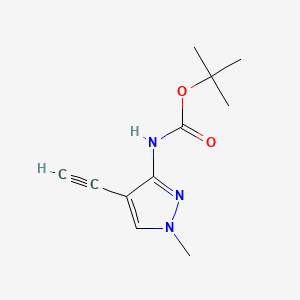

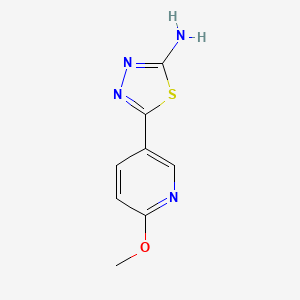
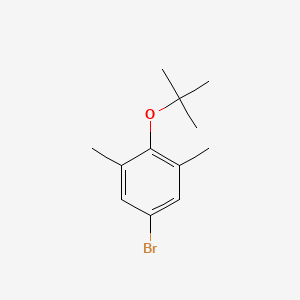
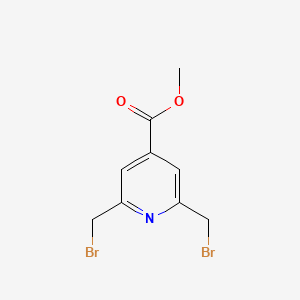
![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
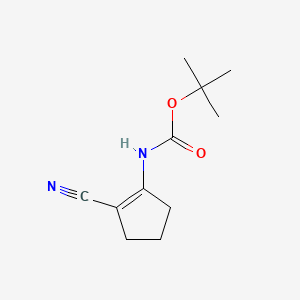
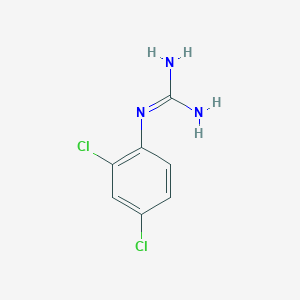
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
